Cas no 14331-56-7 (4-hydrazinyl-2,6-dimethylpyrimidine)

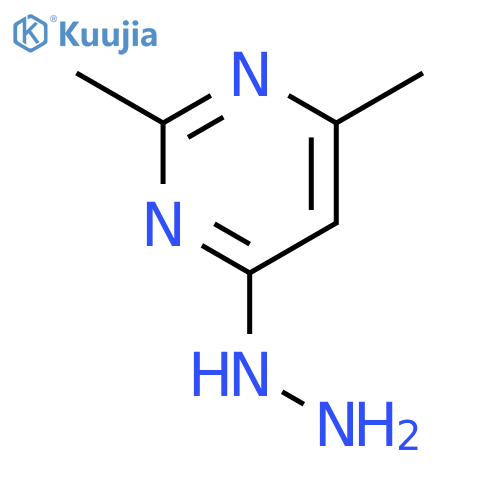

14331-56-7 structure

商品名:4-hydrazinyl-2,6-dimethylpyrimidine

4-hydrazinyl-2,6-dimethylpyrimidine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine,4-hydrazinyl-2,6-dimethyl-

- 2,6-Dimethyl-4-hydrazinopyrimidine

- 4-Hydrazino-2,6-dimethylpyrimidine

- (2,6-dimethylpyrimidin-4-yl)hydrazine

- AKOS 90772

- ASISCHEM C63649

- BUTTPARK 97\57-98

- 2,4-DIMETHYL-6-HYDRAZINOPYRIMIDINE

- 4-hydrazinyl-2,6-diMethylpyriMidine

- (2,6-DIMETHYL-PYRIMIDIN-4-YL)-HYDRAZINE

- DTXSID70353015

- AC-907/25014145

- CS-0216188

- PS-4202

- SB33624

- 4(1H)-Pyrimidinone, 2,6-dimethyl-, hydrazone

- EN300-36015

- SCHEMBL2722102

- AKOS000279932

- HVAYIAWJHRUOBC-UHFFFAOYSA-N

- 14331-56-7

- 2,4-dimethyl-6-hydra-zinopyrimidine

- FT-0618595

- J-515456

- BB 0216532

- MFCD00102150

- OTAVA-BB BB7020361157

- 4-Hydrazino-2,6-dimethylpyrimidine, 95+%

- DB-015110

- G29445

- 4-hydrazinyl-2,6-dimethylpyrimidine

-

- MDL: MFCD00102150

- インチ: InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10)

- InChIKey: HVAYIAWJHRUOBC-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=NC(=C1)NN)C

計算された属性

- せいみつぶんしりょう: 138.09100

- どういたいしつりょう: 138.090546336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.2

- ゆうかいてん: 182-184°C

- ふってん: 282.4°Cat760mmHg

- フラッシュポイント: 124.6°C

- 屈折率: 1.524

- PSA: 63.83000

- LogP: 1.15230

4-hydrazinyl-2,6-dimethylpyrimidine セキュリティ情報

- 危害声明: Harmful

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R20/21/22

- セキュリティ用語:S36/37

- 危険レベル:IRRITANT

4-hydrazinyl-2,6-dimethylpyrimidine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-hydrazinyl-2,6-dimethylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36015-2.5g |

4-hydrazinyl-2,6-dimethylpyrimidine |

14331-56-7 | 95% | 2.5g |

$319.0 | 2023-02-13 | |

| Enamine | EN300-36015-0.25g |

4-hydrazinyl-2,6-dimethylpyrimidine |

14331-56-7 | 95% | 0.25g |

$71.0 | 2023-02-13 | |

| Enamine | EN300-36015-1.0g |

4-hydrazinyl-2,6-dimethylpyrimidine |

14331-56-7 | 95% | 1.0g |

$144.0 | 2023-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21915-1G |

4-hydrazinyl-2,6-dimethylpyrimidine |

14331-56-7 | 95% | 1g |

¥ 818.00 | 2023-03-31 | |

| Enamine | EN300-36015-0.05g |

4-hydrazinyl-2,6-dimethylpyrimidine |

14331-56-7 | 95% | 0.05g |

$34.0 | 2023-02-13 | |

| TRC | H716545-100mg |

4-Hydrazinyl-2,6-dimethylpyrimidine |

14331-56-7 | 100mg |

$ 65.00 | 2022-06-04 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0356-25g |

(2,6-Dimethyl-pyrimidin-4-yl)-hydrazine |

14331-56-7 | 97% | 25g |

110160.71CNY | 2021-05-08 | |

| Matrix Scientific | 024558-500mg |

2,6-Dimethyl-4-hydrazinopyrimidine |

14331-56-7 | 500mg |

$91.00 | 2023-09-06 | ||

| Key Organics Ltd | PS-4202-5MG |

2,6-Dimethyl-4-hydrazinopyrimidine |

14331-56-7 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| abcr | AB152183-1g |

4-Hydrazino-2,6-dimethylpyrimidine, 95%; . |

14331-56-7 | 95% | 1g |

€104.00 | 2025-02-17 |

4-hydrazinyl-2,6-dimethylpyrimidine 関連文献

-

1. Simple pyrimidines. Part XIV. The formation and reactions of some derivatives of simple pyrimidinesulphonic acidsD. J. Brown,J. A. Hoskins J. Chem. Soc. Perkin Trans. 1 1972 522

-

M. E. C. Biffin,D. J. Brown,T. Sugimoto J. Chem. Soc. C 1970 139

14331-56-7 (4-hydrazinyl-2,6-dimethylpyrimidine) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14331-56-7)4-hydrazinyl-2,6-dimethylpyrimidine

清らかである:99%/99%

はかる:5.0g/10.0g

価格 ($):309.0/458.0